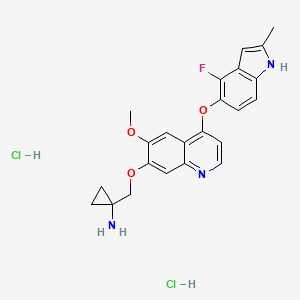

Anlotinib HCl

Descripción general

Descripción

Está diseñado para dirigirse a múltiples receptores de tirosina quinasa, incluidos los receptores del factor de crecimiento endotelial vascular (VEGFR), los receptores del factor de crecimiento de fibroblastos (FGFR), los receptores del factor de crecimiento derivado de plaquetas (PDGFR) y c-Kit . Este compuesto ha demostrado un potencial significativo en el tratamiento de varios tipos de cáncer, particularmente aquellos que son resistentes a las terapias convencionales .

Aplicaciones Científicas De Investigación

AL3818 dihidrocloruro tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar el comportamiento de los inhibidores de la tirosina quinasa.

Biología: Investigado por sus efectos en las vías de señalización celular y su potencial para inhibir el crecimiento tumoral.

Medicina: Se está llevando a cabo ensayos clínicos para el tratamiento de varios tipos de cáncer, incluido el cáncer de pulmón de células no pequeñas, el carcinoma de ovario y los sarcomas de tejidos blandos

Industria: Aplicaciones potenciales en el desarrollo de nuevas terapias contra el cáncer y como herramienta para el descubrimiento de fármacos

Mecanismo De Acción

AL3818 dihidrocloruro ejerce sus efectos inhibiendo múltiples receptores de tirosina quinasa, que están involucrados en procesos celulares clave como la proliferación, la migración y la angiogénesis. Los objetivos moleculares primarios incluyen VEGFR, FGFR, PDGFR y c-Kit . Al bloquear estos receptores, AL3818 dihidrocloruro interrumpe las vías de señalización que promueven el crecimiento y la supervivencia del tumor .

Compuestos similares:

Imatinib: Otro inhibidor de la tirosina quinasa que se dirige a BCR-ABL, c-Kit y PDGFR.

Sorafenib: Se dirige a VEGFR, PDGFR y quinasas RAF.

Sunitinib: Inhibe VEGFR, PDGFR y c-Kit.

Singularidad del AL3818 Dihidrocloruro: AL3818 dihidrocloruro es único en su capacidad para inhibir selectivamente una amplia gama de receptores de tirosina quinasa con alta potencia. Esta actividad de amplio espectro lo hace particularmente eficaz contra tumores que han desarrollado resistencia a otras terapias .

Direcciones Futuras

Anlotinib has shown promising results in the treatment of various cancers, including non-small cell lung cancer (NSCLC), soft tissue sarcoma, medullary thyroid carcinoma, and metastatic renal cell carcinoma . Ongoing clinical trials and future research will further explore its potential uses and effectiveness in treating other types of cancer .

Análisis Bioquímico

Biochemical Properties

Anlotinib dihydrochloride plays a significant role in biochemical reactions by inhibiting key enzymes and proteins involved in tumor angiogenesis and proliferation. It interacts with VEGFR1-3, FGFR1-4, PDGFRα/β, c-kit, and Ret. These interactions inhibit the signaling pathways that promote endothelial cell migration, angiogenesis, and tumor growth . By blocking these receptors, Anlotinib dihydrochloride effectively reduces the formation of new blood vessels that supply nutrients to tumors, thereby inhibiting tumor growth and metastasis .

Cellular Effects

Anlotinib dihydrochloride exerts various effects on different types of cells and cellular processes. It influences cell function by inhibiting cell signaling pathways, altering gene expression, and affecting cellular metabolism. In endothelial cells, Anlotinib dihydrochloride inhibits VEGF/PDGF-BB/FGF-2-induced cell migration, angiogenesis, and capillary-like tube formation . In cancer cells, it downregulates the expression of genes involved in cell proliferation and survival, leading to reduced tumor growth and increased apoptosis .

Molecular Mechanism

The molecular mechanism of Anlotinib dihydrochloride involves the inhibition of receptor tyrosine kinases, which are critical for cell signaling and growth. By binding to VEGFR, FGFR, PDGFR, c-kit, and Ret, Anlotinib dihydrochloride blocks the downstream signaling pathways, such as the ERK signaling pathway, that promote cell proliferation, migration, and survival . This inhibition leads to reduced angiogenesis, tumor growth, and metastasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Anlotinib dihydrochloride change over time. The compound has shown stability and prolonged efficacy in inhibiting tumor growth in both in vitro and in vivo studies . Over time, Anlotinib dihydrochloride maintains its inhibitory effects on angiogenesis and tumor proliferation, with manageable toxicity profiles . Long-term studies have demonstrated its potential for sustained therapeutic benefits in cancer treatment .

Dosage Effects in Animal Models

The effects of Anlotinib dihydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and angiogenesis without significant adverse effects . At higher doses, Anlotinib dihydrochloride may cause toxic effects, such as hypertension, proteinuria, and fatigue . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve maximum therapeutic benefits while minimizing toxicity .

Metabolic Pathways

Anlotinib dihydrochloride is involved in several metabolic pathways, primarily through oxidative metabolism. The major metabolic pathways include oxidative deamination, mono-oxidation, and carboxylation . Enzymes such as cytochrome P450 (CYP) 3A play a significant role in the metabolism of Anlotinib dihydrochloride . These metabolic processes result in the formation of various metabolites, which are then excreted through urine and feces .

Transport and Distribution

Anlotinib dihydrochloride is rapidly absorbed and distributed within cells and tissues. It exhibits high membrane permeability and is predominantly bound to plasma proteins such as albumin and lipoproteins . The compound is transported to various tissues, including tumors, where it accumulates and exerts its therapeutic effects . The distribution of Anlotinib dihydrochloride in tissues is influenced by its interactions with transporters and binding proteins .

Subcellular Localization

The subcellular localization of Anlotinib dihydrochloride is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with receptor tyrosine kinases and inhibits their signaling pathways . Post-translational modifications, such as phosphorylation, may also play a role in directing Anlotinib dihydrochloride to specific cellular compartments . This localization is essential for the effective inhibition of angiogenesis and tumor growth .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de AL3818 dihidrocloruro involucra múltiples pasos, comenzando con la preparación de la estructura central de quinolina. El proceso incluye los siguientes pasos clave:

Formación del núcleo de quinolina: Esto se logra a través de una serie de reacciones de condensación que involucran materiales de partida apropiados.

Introducción de grupos funcionales: Se introducen grupos funcionales específicos en el núcleo de quinolina para mejorar su actividad biológica. Esto incluye la adición de grupos metoxi y fluoro.

Ciclopropanación: El paso final implica la ciclopropanación del derivado de quinolina para formar el producto deseado.

Métodos de producción industrial: La producción industrial de AL3818 dihidrocloruro sigue una ruta sintética similar, pero a mayor escala. El proceso está optimizado para garantizar un alto rendimiento y pureza, con estrictas medidas de control de calidad implementadas para cumplir con los estándares regulatorios .

Análisis De Reacciones Químicas

Tipos de reacciones: AL3818 dihidrocloruro experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo facilitada por agentes oxidantes.

Reducción: Lo contrario de la oxidación, esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo facilitado por reactivos específicos.

Reactivos y condiciones comunes:

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Reactivos de sustitución: Halógenos, agentes alquilantes.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de N-óxido de quinolina, mientras que la reducción puede producir derivados de quinolina reducidos .

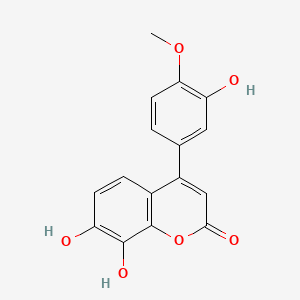

Comparación Con Compuestos Similares

Imatinib: Another tyrosine kinase inhibitor that targets BCR-ABL, c-Kit, and PDGFR.

Sorafenib: Targets VEGFR, PDGFR, and RAF kinases.

Sunitinib: Inhibits VEGFR, PDGFR, and c-Kit.

Uniqueness of AL3818 Dihydrochloride: AL3818 dihydrochloride is unique in its ability to selectively inhibit a broad range of receptor tyrosine kinases with high potency. This broad-spectrum activity makes it particularly effective against tumors that have developed resistance to other therapies .

Propiedades

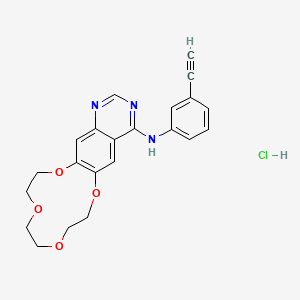

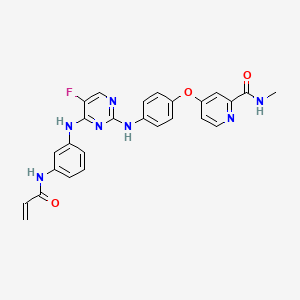

IUPAC Name |

1-[[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinolin-7-yl]oxymethyl]cyclopropan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3O3.2ClH/c1-13-9-15-16(27-13)3-4-19(22(15)24)30-18-5-8-26-17-11-21(20(28-2)10-14(17)18)29-12-23(25)6-7-23;;/h3-5,8-11,27H,6-7,12,25H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUAKQNIPIXQZFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2F)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24Cl2FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1360460-82-7 | |

| Record name | Anlotinib dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1360460827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Catequentinib Hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3749M6582 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

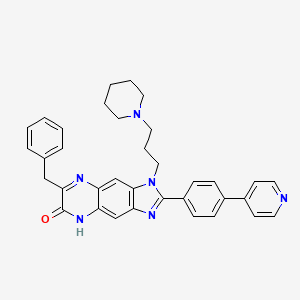

![9-(1-Methyl-4-pyrazolyl)-1-[1-(1-oxoprop-2-enyl)-2,3-dihydroindol-6-yl]-2-benzo[h][1,6]naphthyridinone](/img/structure/B611972.png)